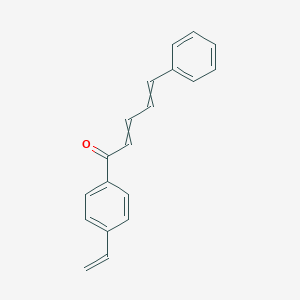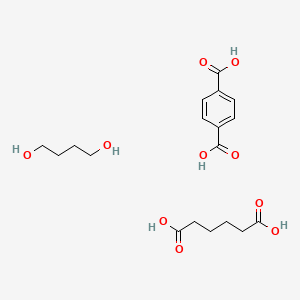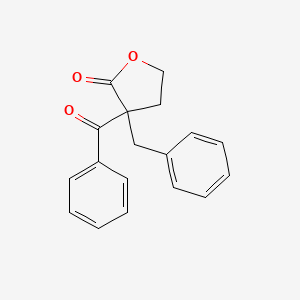
3-Benzoyl-3-benzyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-3-benzyloxolan-2-one: is an organic compound that belongs to the class of oxolanes It is characterized by a benzoyl group and a benzyloxolanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-3-benzyloxolan-2-one typically involves the reaction of benzoyl chloride with benzyloxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-3-benzyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted oxolanes with different functional groups.
Scientific Research Applications
3-Benzoyl-3-benzyloxolan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzoyl-3-benzyloxolan-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The oxolane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Benzimidazole: Another benzene-containing heterocycle with various biological activities.
Benzofuran: Known for its antimicrobial properties and structural similarity to 3-Benzoyl-3-benzyloxolan-2-one.
Imidazole: A five-membered ring compound with significant therapeutic potential.
Uniqueness: this compound is unique due to its specific combination of a benzoyl group and an oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
58688-32-7 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-benzoyl-3-benzyloxolan-2-one |
InChI |
InChI=1S/C18H16O3/c19-16(15-9-5-2-6-10-15)18(11-12-21-17(18)20)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
CJLIRPBRIFJKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



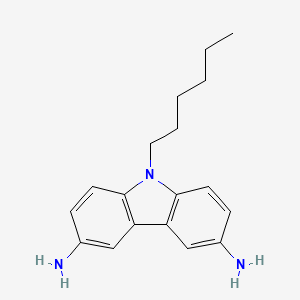
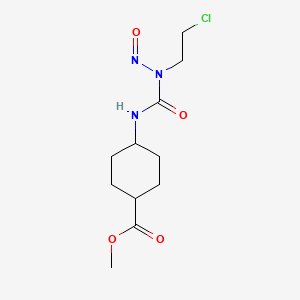
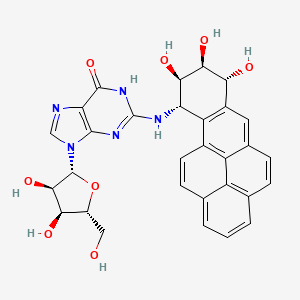

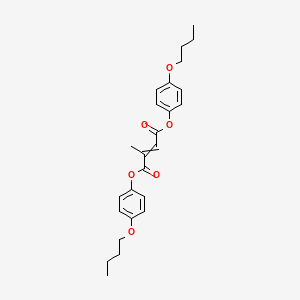
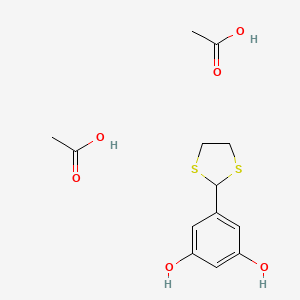
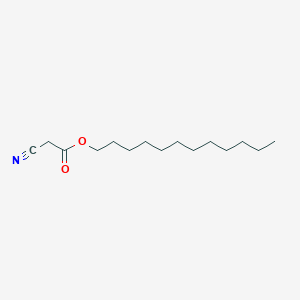

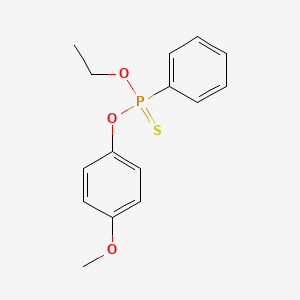
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
